3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 3-(4-(tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic molecule featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes a tert-butyl-substituted phenyl group at position 3 and a 4-chlorophenylsulfonyl moiety at position 6.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(4-chlorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-6-4-16(5-7-17)20-21(28)26-23(25-20)12-14-27(15-13-23)31(29,30)19-10-8-18(24)9-11-19/h4-11H,12-15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCUZEDFOITSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Synthesis and Characterization
The synthesis of triazaspiro compounds often involves multi-step reactions that include the formation of spirocyclic structures through cyclization processes. The specific compound can be synthesized using various methodologies, including:
- Condensation Reactions: Utilizing tert-butyl phenol and 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
- Cyclization: Following the initial reaction, cyclization can be achieved through heating or catalytic processes to form the spiro structure.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess:
- Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Inhibitory effects on various fungal strains.
Anticancer Properties
Recent investigations into the anticancer potential of triazaspiro compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanisms often involve:
- Cell Cycle Arrest: Compounds can disrupt normal cell cycle progression.
- Induction of Apoptosis: Triggering intrinsic pathways leading to programmed cell death.
Case Studies
-
Myelostimulation Study:
A study conducted on 1,3,8-triazaspiro[4.5]decane derivatives revealed their myelostimulating activity in cyclophosphamide-induced myelodepressive syndrome. The compounds significantly accelerated lymphocyte and granulocyte regeneration in bone marrow, indicating potential use in treating myelosuppression . -
Anticancer Evaluation:
In vitro studies on HeLa cells showed that certain derivatives exhibited potent anticancer activity by inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the compound's efficacy as an antimicrobial agent. Its design incorporates structural motifs known to enhance antibacterial activity. For instance, derivatives with similar sulfonyl groups have shown potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antibacterial Activity
A series of experiments tested the compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating strong antibacterial properties comparable to established antibiotics. The presence of the tert-butyl and chlorophenyl groups appears to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
Anticancer Potential
The sulfonamide moiety in the compound is also known for its role in anticancer drug development. Similar compounds have been reported to inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth .
Case Study: Cancer Cell Line Testing
In vitro studies involving human cancer cell lines demonstrated that the compound effectively reduced cell viability at micromolar concentrations. Notably, it exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. The following table summarizes key modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of tert-butyl group | Enhanced lipophilicity and membrane permeability |
| Inclusion of chlorophenyl group | Increased binding affinity to target proteins |
| Sulfonyl linkage | Improved solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
- 3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (): This compound replaces the tert-butylphenyl group with a trifluoromethylphenylsulfonyl substituent. However, steric bulk may reduce binding affinity to certain receptors .
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione ():
This analog substitutes the triazaspiro core with a diazaspiro system and introduces a dione moiety. The absence of the en-2-one ring reduces electrophilicity, which may decrease reactivity but improve stability under physiological conditions. The methyl group at position 8 simplifies synthesis compared to bulkier tert-butyl groups .
Spirocyclic Compounds with Tert-Butyl or Aromatic Substituents
- tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (): This derivative features a tert-butyl carboxylate group instead of a sulfonyl moiety. The carboxylate enhances solubility in polar solvents (e.g., DMSO or ethanol) but may limit membrane permeability. Its phenyl group at position 2 contrasts with the 4-chlorophenyl group in the target compound, suggesting differences in π-π stacking interactions with biological targets .
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate ():
This compound incorporates a biphenyl group and a methoxypyrimidinyl substituent. The extended aromatic system increases molecular weight (MW = 329 g/mol) and may enhance binding to hydrophobic pockets in enzymes. The methoxy group improves solubility, as evidenced by its formulation in CH3CN/DMF mixtures during synthesis .
Compounds with Thioxo or Fluorinated Groups
- The 3-fluorophenyl substituent may enhance metabolic resistance due to fluorine’s electronegativity, though the ethyl group at position 8 could reduce steric hindrance during synthesis .
- 3-(4'-chloro-2,4-dimethyl[1,1’-biphenyl]-3-yl)-4-hydroxy-8-oxa-1-azaspiro[4.5]dec-3-en-2-one (): This analog replaces the triazaspiro system with an oxa-azaspiro core and adds a hydroxy group. The biphenyl substituent may enhance binding to aromatic-rich enzyme active sites .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Compounds with tert-butyl groups (e.g., ) often require multi-step synthesis involving Pd-catalyzed cross-coupling or Buchwald-Hartwig amination, whereas methyl or ethyl analogs () are simpler to prepare .
- Biological Performance : Sulfonyl-containing analogs () show promise in targeting sulfhydryl-dependent enzymes, while carboxylate or hydroxy-substituted derivatives () may be better suited for extracellular targets due to solubility constraints .
- Structure-Activity Relationships (SAR) : The tert-butyl group in the target compound likely balances steric bulk and lipophilicity, but its substitution with trifluoromethyl () or smaller alkyl groups () could fine-tune receptor selectivity .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : Multi-step synthesis involving sulfonylation and spirocyclization is typical. Key steps include:
- Sulfonylation : Reacting intermediates with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Spirocyclization : Use of catalytic bases (e.g., DBU) in aprotic solvents (e.g., DMF) to form the spirocyclic core. Microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) is critical for isolating high-purity (>95%) product .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and spirocyclic geometry. Look for characteristic shifts: sulfonyl groups (~δ 7.5–8.0 ppm for aromatic protons) and tert-butyl protons (δ 1.3–1.4 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangements, particularly the spirocyclic nitrogen configuration and sulfonyl group orientation .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize enzyme inhibition and receptor-binding assays:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinases (e.g., EGFR, MAPK) due to the compound’s sulfonyl-triazaspiro motif, which mimics ATP-binding pockets .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Monitor IC values over 48–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing tert-butyl with trifluoromethyl or methoxy groups) to assess steric/electronic effects on binding .
- Functional Group Swapping : Replace the 4-chlorophenylsulfonyl group with fluorophenyl or methylsulfonyl variants to evaluate solubility and target affinity .
- Solid-Phase Libraries : Use SynPhase Lanterns for combinatorial synthesis of spirocyclic analogs (e.g., 8-benzyl-4-substituted derivatives) to rapidly generate SAR data .
Q. What computational approaches are effective for predicting binding modes and optimizing pharmacokinetics?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or phosphodiesterases. Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking with aryl groups .
- ADMET Prediction : Tools like SwissADME assess logP (aim for 2–4), aqueous solubility, and CYP450 inhibition. The compound’s tert-butyl group may enhance metabolic stability but reduce solubility .
Q. How can contradictory data from biological assays (e.g., varying IC values) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell passage numbers and serum-free conditions during viability assays .
- Solvent Effects : Test DMSO concentrations ≤0.1% to avoid artifactual inhibition. Pre-dissolve the compound in PBS with 5% Tween-80 for in vivo compatibility .
Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the spirocyclic nitrogen to enhance hydrophilicity .
- Nanoformulation : Use liposomal encapsulation (e.g., DSPC/cholesterol nanoparticles) or cyclodextrin complexes to improve bioavailability. Characterize particle size (100–200 nm) via dynamic light scattering .
Q. How can off-target effects be minimized while retaining therapeutic efficacy?
- Methodological Answer :
- Selective Functionalization : Introduce ortho-substituents on the phenyl rings to sterically hinder non-target interactions. For example, 2-fluoro or 2-methyl groups reduce binding to serum albumin .
- Dual-Target Profiling : Screen against related targets (e.g., COX-1 vs. COX-2) using radioligand displacement assays to identify selectivity windows (>10-fold difference in K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
